molecular formula C18H15ClF3N7S B4562374 4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4562374
M. Wt: 453.9 g/mol
InChI Key: SWXLMOKMZHNIPD-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound featuring multiple heterocyclic structures

Scientific Research Applications

4-(1-Benzyl-1H-pyrazol-4-yl)-5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and fluorescent dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of pyrazole and triazole rings through cyclization reactions. Common reagents used in these reactions include hydrazines, aldehydes, and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems are employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide to sulfoxide or sulfone.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of the pyrazole or triazole rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require halogenating agents such as N-bromosuccinimide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of metabolic pathways .

Properties

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N7S/c1-11-15(19)16(18(20,21)22)26-28(11)10-14-24-25-17(30)29(14)13-7-23-27(9-13)8-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXLMOKMZHNIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-{[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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